molecular formula C20H19NO B3172498 2-(4-Benzylphenoxy)-5-methylaniline CAS No. 946728-59-2

2-(4-Benzylphenoxy)-5-methylaniline

Cat. No. B3172498
CAS RN: 946728-59-2
M. Wt: 289.4 g/mol
InChI Key: BGTTWDPFAVGERU-UHFFFAOYSA-N
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Description

Compounds like “2-(4-Benzylphenoxy)-5-methylaniline” belong to a class of organic compounds known as anilines. These are organic compounds containing an amino group attached to a phenyl group .


Molecular Structure Analysis

The molecular structure of a compound like “this compound” would consist of a benzyl group (a phenyl group attached to a CH2 group), a phenoxy group (a phenyl group attached to an oxygen atom), and a methylamine group (a methyl group attached to an NH2 group) .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. For example, it might undergo reactions typical of anilines, such as electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific molecular structure. For example, its melting point, boiling point, and solubility would be determined by the nature and arrangement of its functional groups .

Mechanism of Action

The mechanism of action of a compound like “2-(4-Benzylphenoxy)-5-methylaniline” would depend on its specific chemical structure and the biological system in which it’s acting. For example, some anilines act as inhibitors of certain enzymes .

Safety and Hazards

The safety and hazards associated with “2-(4-Benzylphenoxy)-5-methylaniline” would depend on its specific physical and chemical properties. For example, many anilines are toxic and may be harmful if swallowed, inhaled, or come into contact with the skin .

properties

IUPAC Name

2-(4-benzylphenoxy)-5-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO/c1-15-7-12-20(19(21)13-15)22-18-10-8-17(9-11-18)14-16-5-3-2-4-6-16/h2-13H,14,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTTWDPFAVGERU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=CC=C(C=C2)CC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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